molecular formula C9H11F2NS B13149638 (1S)-1-{4-[(difluoromethyl)sulfanyl]phenyl}ethan-1-amine

(1S)-1-{4-[(difluoromethyl)sulfanyl]phenyl}ethan-1-amine

Cat. No.: B13149638
M. Wt: 203.25 g/mol
InChI Key: WXWQNZDMLQXMKZ-LURJTMIESA-N
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Description

(1S)-1-{4-[(difluoromethyl)sulfanyl]phenyl}ethan-1-amine is a chemical compound characterized by the presence of a difluoromethyl group attached to a sulfanylphenyl ring, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-{4-[(difluoromethyl)sulfanyl]phenyl}ethan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Difluoromethyl Sulfanyl Intermediate: This step involves the introduction of the difluoromethyl group to a sulfanylphenyl precursor. Reagents such as difluoromethylating agents (e.g., ClCF₂H) are commonly used under controlled conditions.

    Coupling with Ethanamine: The intermediate is then coupled with ethanamine under suitable conditions, often involving catalysts and specific solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-{4-[(difluoromethyl)sulfanyl]phenyl}ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can target the difluoromethyl group or other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the ethanamine moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical choices.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of the difluoromethyl group or other functional groups.

    Substitution: Various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

(1S)-1-{4-[(difluoromethyl)sulfanyl]phenyl}ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1S)-1-{4-[(difluoromethyl)sulfanyl]phenyl}ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, while the sulfanylphenyl and ethanamine moieties contribute to its overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-amine: Similar structure with a trifluoromethyl group instead of a difluoromethyl group.

    (1S)-1-{4-[(methyl)sulfanyl]phenyl}ethan-1-amine: Contains a methyl group instead of a difluoromethyl group.

    (1S)-1-{4-[(chloromethyl)sulfanyl]phenyl}ethan-1-amine: Features a chloromethyl group in place of the difluoromethyl group.

Uniqueness

The presence of the difluoromethyl group in (1S)-1-{4-[(difluoromethyl)sulfanyl]phenyl}ethan-1-amine imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs. These characteristics can enhance its performance in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H11F2NS

Molecular Weight

203.25 g/mol

IUPAC Name

(1S)-1-[4-(difluoromethylsulfanyl)phenyl]ethanamine

InChI

InChI=1S/C9H11F2NS/c1-6(12)7-2-4-8(5-3-7)13-9(10)11/h2-6,9H,12H2,1H3/t6-/m0/s1

InChI Key

WXWQNZDMLQXMKZ-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)SC(F)F)N

Canonical SMILES

CC(C1=CC=C(C=C1)SC(F)F)N

Origin of Product

United States

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